![molecular formula C34H40BrOP B12520228 Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide CAS No. 651331-83-8](/img/structure/B12520228.png)
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide is a chemical compound with the molecular formula C34H40BrOP. It is a phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction scheme can be represented as follows:
Ph3P+R-Br→Ph3P+RBr−
where Ph represents a phenyl group and R represents the 9-(phenylmethoxy)nonyl group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide anion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The phosphonium cation can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide, alkoxide, and amines.
Oxidizing Agents: Such as hydrogen peroxide and peracids.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
Applications De Recherche Scientifique
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and natural products.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is used in studies involving phosphonium salts and their interactions with biological molecules.
Material Science: The compound is used in the preparation of polymer-supported phosphonium salts, which have applications in material science and engineering.
Mécanisme D'action
The mechanism of action of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The bromide anion can also participate in reactions, acting as a leaving group in substitution reactions .
Comparaison Avec Des Composés Similaires
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide can be compared with other similar phosphonium salts, such as:
- Phosphonium, triphenylmethyl-, bromide
- Phosphonium, triphenylpropyl-, bromide
- Phosphonium, triphenylbutyl-, bromide
These compounds share similar chemical properties and reactivity but differ in the alkyl group attached to the phosphonium cation. The unique structure of this compound, with its 9-(phenylmethoxy)nonyl group, imparts specific reactivity and applications that distinguish it from other phosphonium salts .
Propriétés
Numéro CAS |
651331-83-8 |
|---|---|
Formule moléculaire |
C34H40BrOP |
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
triphenyl(9-phenylmethoxynonyl)phosphanium;bromide |
InChI |
InChI=1S/C34H40OP.BrH/c1(2-4-18-28-35-30-31-20-10-6-11-21-31)3-5-19-29-36(32-22-12-7-13-23-32,33-24-14-8-15-25-33)34-26-16-9-17-27-34;/h6-17,20-27H,1-5,18-19,28-30H2;1H/q+1;/p-1 |
Clé InChI |
SCIZISHAENXXFP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



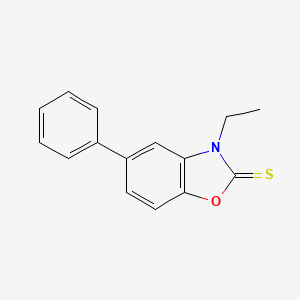
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)


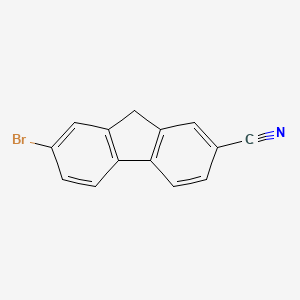
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)

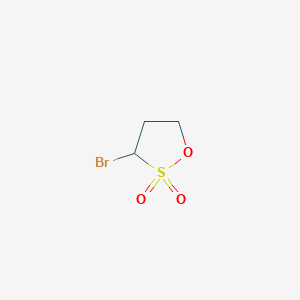
![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
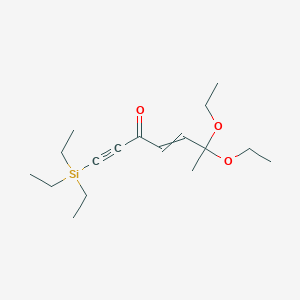
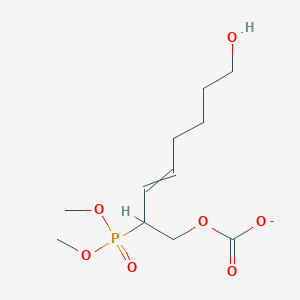
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)
